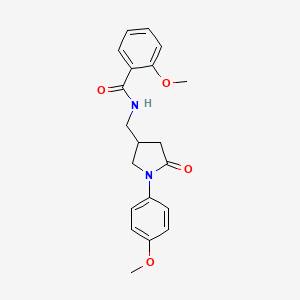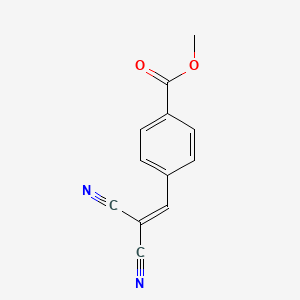
2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the methoxy groups, the amide group, and the pyrrolidinone ring. These groups would have distinct impacts on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the nonpolar methoxy groups would impact its solubility, polarity, and reactivity .Scientific Research Applications
Chemical Properties and Biological Activities
Methoxyphenols from Biomass Burning
Methoxyphenols, compounds related to the structural motif due to the presence of methoxy groups attached to a benzene ring, are recognized for their atmospheric reactivity. These compounds, emitted from lignin pyrolysis, serve as potential tracers for biomass burning and have been studied for their gas-phase, particle-phase, and aqueous-phase reactions, including secondary organic aerosol (SOA) formation. The research emphasizes kinetics, mechanisms, and SOA formation potentials, highlighting the environmental impact and reactivity of methoxyphenols in the atmosphere (Liu, Chen, & Chen, 2022).
Synthesis and Impurities of Omeprazole
A study on the novel methods for the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, focuses on the development of proton pump inhibitors and the study of various pharmaceutical impurities of anti-ulcer drugs. This research provides insight into the synthesis process and potential impurities that could arise in the manufacturing of chemically related compounds, showcasing the importance of understanding chemical reactions and impurities in pharmaceutical research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Degradation of Acetaminophen by AOPs
The degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) has been reviewed, including the kinetics, mechanisms, by-products, and biotoxicity. This study may offer indirect insights into the environmental behavior and potential degradation pathways of structurally related compounds, highlighting the reactivity and environmental implications of such chemical entities (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
2-methoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-9-7-15(8-10-16)22-13-14(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)26-2/h3-10,14H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITJYVZMJKIAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B2804053.png)







![N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2804067.png)
![3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804069.png)
![6-(4-fluorophenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2804071.png)
![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid](/img/structure/B2804072.png)
![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2804074.png)
![2-(3-{[2-(cyclopentylamino)-2-oxoethyl]thio}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2804075.png)